molecular formula C19H14Cl2N2O2 B11690651 2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11690651
M. Wt: 373.2 g/mol
InChI Key: AQDQKMBZSYNNMS-SSDVNMTOSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with naphthaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the dichlorophenoxy group with other functional groups .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to its combination of a dichlorophenoxy group and a naphthalenylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14Cl2N2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-8-9-18(17(21)10-15)25-12-19(24)23-22-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-11H,12H2,(H,23,24)/b22-11+

InChI Key

AQDQKMBZSYNNMS-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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